1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
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Overview
Description
1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science . This particular compound features a fused ring system with both imidazole and phenyl groups, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: A simpler imidazole derivative with fewer functional groups.
2-Phenylimidazole: Another derivative with a phenyl group but lacking the tetrahydro structure.
Imidazo[1,2-a]pyridine: A similar fused ring system but with a pyridine ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-methyl-6-phenyl-2,3,5,6-tetrahydroimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C12H15N3/c1-14-7-8-15-9-11(13-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
RHTOSGQXSOFMIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C1=NC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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